molecular formula C16H20ClN3 B2983902 1-(4-Cyclopropylphenyl)-4,5,6,7-tetrahydro-1h-indazol-4-amine hydrochloride CAS No. 2288709-70-4

1-(4-Cyclopropylphenyl)-4,5,6,7-tetrahydro-1h-indazol-4-amine hydrochloride

Cat. No.: B2983902
CAS No.: 2288709-70-4
M. Wt: 289.81
InChI Key: YSCCALBQUGCNIY-UHFFFAOYSA-N
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Description

1-(4-Cyclopropylphenyl)-4,5,6,7-tetrahydro-1h-indazol-4-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group attached to a phenyl ring, which is further connected to a tetrahydroindazole moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclopropylphenyl)-4,5,6,7-tetrahydro-1h-indazol-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclopropylphenyl Intermediate: This step involves the cyclopropanation of a suitable phenyl precursor using reagents like diazomethane or cyclopropylcarbene.

    Construction of the Tetrahydroindazole Core: The intermediate is then subjected to a series of reactions, including cyclization and reduction, to form the tetrahydroindazole core.

    Amination and Hydrochloride Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclopropylphenyl)-4,5,6,7-tetrahydro-1h-indazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(4-Cyclopropylphenyl)-4,5,6,7-tetrahydro-1h-indazol-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropylphenyl)-4,5,6,7-tetrahydro-1h-indazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-4,5,6,7-tetrahydro-1h-indazol-4-amine hydrochloride
  • 1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1h-indazol-4-amine hydrochloride
  • 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1h-indazol-4-amine hydrochloride

Uniqueness

1-(4-Cyclopropylphenyl)-4,5,6,7-tetrahydro-1h-indazol-4-amine hydrochloride stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles compared to its analogs.

Properties

IUPAC Name

1-(4-cyclopropylphenyl)-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3.ClH/c17-15-2-1-3-16-14(15)10-18-19(16)13-8-6-12(7-9-13)11-4-5-11;/h6-11,15H,1-5,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCCALBQUGCNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)C3=CC=C(C=C3)C4CC4)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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